molecular formula C16H17NO3 B3171246 Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate CAS No. 946664-72-8

Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate

Cat. No.: B3171246
CAS No.: 946664-72-8
M. Wt: 271.31 g/mol
InChI Key: JGLGQEOZINKOGQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate: is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate typically involves the esterification of 2-[4-(4-amino-3-methylphenoxy)phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays .

Medicine: Its ability to undergo various chemical transformations makes it a candidate for drug design and synthesis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its structural features, such as the presence of the amino and phenoxy groups .

Comparison with Similar Compounds

  • Methyl 2-(4-amino-3-methylphenoxy)acetate
  • 4-(4-amino-3-methylphenoxy)phenylacetic acid
  • 4-(4-amino-3-methylphenoxy)phenol

Comparison: Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. The presence of the ester group allows for easier incorporation into various chemical reactions, making it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-9-14(7-8-15(11)17)20-13-5-3-12(4-6-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGQEOZINKOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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